molecular formula C23H20N2O5 B2532259 2-(3-methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 921891-85-2

2-(3-methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Número de catálogo: B2532259
Número CAS: 921891-85-2
Peso molecular: 404.422
Clave InChI: RUWAZTIDERUFSI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(3-methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide (CAS: 922030-54-4) features a dibenzo[b,f][1,4]oxazepin core substituted with an 8-methyl group and an 11-oxo moiety. The acetamide side chain is functionalized with a 3-methoxyphenoxy group, which may influence its pharmacokinetic and pharmacodynamic properties.

Propiedades

IUPAC Name

2-(3-methoxyphenoxy)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-14-6-8-21-19(10-14)25-23(27)18-11-15(7-9-20(18)30-21)24-22(26)13-29-17-5-3-4-16(12-17)28-2/h3-12H,13H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWAZTIDERUFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC(=C4)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(3-methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H25N3O4
  • Molecular Weight : 415.48 g/mol
  • IUPAC Name : 2-(3-methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

The structure of this compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological properties. The presence of the methoxyphenoxy group is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound likely arises from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds with oxazepine structures have shown promise in cancer therapy by targeting specific kinases involved in tumor growth and proliferation. For instance, oxime derivatives have been reported to inhibit key kinases such as PI3K and CDK, which are crucial in cancer cell signaling pathways .
    • In vitro studies on related compounds suggest that they may induce apoptosis in cancer cells by activating caspase pathways .
  • Anti-inflammatory Effects :
    • The incorporation of methoxy groups has been linked to enhanced anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit COX enzymes, which are pivotal in the inflammatory response .
  • Antioxidant Activity :
    • The antioxidant potential of related methoxyphenol compounds suggests that this compound may also exhibit protective effects against oxidative stress by scavenging free radicals .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds structurally related to 2-(3-methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide:

StudyFindings
Demonstrated that oxime derivatives exhibit significant anticancer activity through kinase inhibition.
Reported that methoxyphenols have strong COX-2 inhibitory effects and antioxidant properties.
Investigated the cytotoxic effects of similar compounds on various cancer cell lines, highlighting their potential as therapeutic agents.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Cytotoxicity assays have been performed on various cancer cell lines, including:

Cell Line IC50 Value (µM)
HeLa (cervical cancer)29
L1210 (leukemia)130
CEM (T-cell leukemia)45

These findings suggest that the compound has moderate cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) for some common bacteria are as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound could be effective against both bacterial and fungal infections .

Case Study 1: Apoptosis Induction in Cancer Cells

In a controlled study involving MCF-7 breast cancer cells, treatment with 2-(3-methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide resulted in significant apoptosis. The study reported activation of caspases and changes in the expression of pro-apoptotic and anti-apoptotic proteins, highlighting the compound's potential as an anticancer therapeutic .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use as an antibacterial agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been utilized to confirm the structure and purity.

Recent Advances

Recent research has focused on optimizing synthesis processes and enhancing biological efficacy through structural modifications. Studies exploring structure-activity relationships (SAR) have revealed that specific substitutions at nitrogen and oxygen sites significantly enhance anticancer activity.

Comparación Con Compuestos Similares

Structural Analogues with Dibenzo[b,f][1,4]Oxazepin/Thiazepin Cores

Key Structural Variations

The dibenzo[b,f][1,4]oxazepin/thiazepin scaffold is a common feature among related compounds, but substituents and heteroatoms (O vs. S) critically modulate their properties.

Table 1: Structural Comparison of Dibenzo[b,f][1,4]Oxazepin/Thiazepin Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
2-(3-Methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide Dibenzo[b,f][1,4]oxazepin 8-methyl, 3-methoxyphenoxy Acetamide, oxazepinone
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide Dibenzo[b,f][1,4]oxazepin 8,10-dimethyl, 2-methoxyphenoxy Acetamide, oxazepinone
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Dibenzo[b,f][1,4]thiazepine 10-ethyl, 4-methoxyphenyl Thiazepine S-oxide, acetamide
N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide Dibenzo[b,f][1,4]oxazepin 10-butyl, 3-nitro, 3-phenoxy Nitro group, acetamide

Key Observations :

  • Heteroatom Impact : Thiazepine derivatives (e.g., ) incorporate sulfur, which may enhance lipophilicity and alter metabolic stability compared to oxygen-containing oxazepines .
  • Substituent Position: The 3-methoxyphenoxy group in the target compound vs. 2-methoxyphenoxy in could influence receptor binding due to steric and electronic differences .

Key Observations :

  • Solvent Use : DMF is widely employed for its polar aprotic properties, facilitating nucleophilic substitutions (e.g., ) .
  • Purification : Preparative HPLC () and recrystallization () are common for isolating acetamide derivatives .
  • Yield Challenges : Low yields (e.g., 9% in ) highlight synthetic complexity in dibenzoheterocycle functionalization .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction progress be monitored experimentally?

The synthesis involves multi-step organic reactions, including nucleophilic substitution, cyclization, and amide coupling. Key steps include:

  • Deprotonation and activation : Use of bases like potassium carbonate to facilitate substitution reactions .
  • Cyclization : Formation of the dibenzo[b,f][1,4]oxazepine core under controlled temperatures (e.g., 60–80°C) .
  • Amide coupling : Reaction of intermediates with acetamide derivatives in polar aprotic solvents like DMF . Monitoring : Thin-layer chromatography (TLC) is critical for tracking intermediates, while HPLC and NMR ensure purity and structural confirmation post-synthesis .

Q. Which analytical techniques are essential for confirming the structure and purity of the compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., methoxy, acetamide) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+1]⁺ peaks) .
  • HPLC : Quantifies purity (>95% typically required for biological assays) .

Q. How does the compound’s solubility profile influence its experimental handling in biological assays?

The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, DMF) due to its methoxy and dibenzo groups. Aqueous solubility is limited, necessitating stock solutions in DMSO followed by dilution in buffered media for in vitro studies. Solubility can be pH-dependent, requiring optimization for consistent assay conditions .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize reaction conditions for this compound?

Tools like density functional theory (DFT) predict transition states and intermediate stability, guiding solvent selection (e.g., DMF vs. THF) and temperature optimization. Reaction path search algorithms (e.g., ICReDD’s workflow) reduce trial-and-error by simulating reagent interactions and identifying energy-efficient pathways .

Q. What strategies resolve contradictions between initial bioassay results and hypothesized mechanisms of action?

  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm if observed activity (e.g., histone deacetylase inhibition) is target-specific .
  • Off-target screening : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
  • Dose-response analysis : Determine if effects are concentration-dependent or artifacts of solubility/aggregation .

Q. How can Design of Experiments (DoE) improve yield and selectivity during multi-step synthesis?

DoE minimizes experimental runs by systematically varying factors (e.g., temperature, solvent ratio, catalyst loading). For example:

  • Central Composite Design : Optimizes cyclization step yield by modeling interactions between temperature (60–100°C) and reaction time (4–12 hrs) .
  • Fractional factorial design : Identifies critical impurities (e.g., regioisomers) linked to specific reagent grades or mixing rates .

Q. What advanced spectroscopic and computational techniques resolve structural ambiguities in derivatives?

  • DFT-coupled NMR : Predicts chemical shifts for proposed regioisomers and compares them to experimental data .
  • X-ray crystallography : Resolves absolute configuration of chiral centers in crystalline derivatives .
  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations in complex bicyclic structures .

Q. How to analyze structure-activity relationships (SAR) when substituent modifications yield unexpected activity changes?

  • Free-Wilson analysis : Quantifies contributions of substituents (e.g., methoxy vs. chloro) to bioactivity using linear regression .
  • Molecular docking : Visualizes binding pose changes caused by steric clashes or hydrogen-bond disruptions (e.g., PyMOL, AutoDock) .
  • Metabolic profiling : Identifies if unexpected activity stems from in situ metabolite formation (e.g., hepatic cytochrome P450 activation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.